molecular formula C13H24N2O3 B13120756 tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate

tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate

Cat. No.: B13120756
M. Wt: 256.34 g/mol
InChI Key: GHWMTUFKAOUJAV-GMTAPVOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[3,4-c]pyridine-5(3H)-carboxylicacid,1-(aminomethyl)hexahydro-,1,1-dimethylethylester,(1S,3aR,7aR)- is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a unique structure that combines a furo[3,4-c]pyridine core with a hexahydro-1,1-dimethylethylester moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,4-c]pyridine-5(3H)-carboxylicacid,1-(aminomethyl)hexahydro-,1,1-dimethylethylester,(1S,3aR,7aR)- typically involves multi-step organic reactions. The process begins with the preparation of the furo[3,4-c]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. Subsequent steps include the introduction of the carboxylic acid group and the aminomethyl group, followed by esterification to form the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly enhance the efficiency and scalability of the production process. Purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Furo[3,4-c]pyridine-5(3H)-carboxylicacid,1-(aminomethyl)hexahydro-,1,1-dimethylethylester,(1S,3aR,7aR)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential biological activity. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its unique structure may confer specific pharmacological properties, making it a promising lead compound for the development of new medications.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals and materials. Its unique properties could be leveraged to develop new products with enhanced performance characteristics.

Mechanism of Action

The mechanism by which Furo[3,4-c]pyridine-5(3H)-carboxylicacid,1-(aminomethyl)hexahydro-,1,1-dimethylethylester,(1S,3aR,7aR)- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Furo[3,4-c]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Hexahydro-1,1-dimethylethylester derivatives: These compounds have a similar ester moiety but differ in the core structure.

Uniqueness

The uniqueness of Furo[3,4-c]pyridine-5(3H)-carboxylicacid,1-(aminomethyl)hexahydro-,1,1-dimethylethylester,(1S,3aR,7aR)- lies in its combination of the furo[3,4-c]pyridine core with the hexahydro-1,1-dimethylethylester moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (1S,3aR,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-4-10-9(7-15)8-17-11(10)6-14/h9-11H,4-8,14H2,1-3H3/t9-,10-,11-/m1/s1

InChI Key

GHWMTUFKAOUJAV-GMTAPVOTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CO[C@@H]2CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)COC2CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.